2-Bromo-6-chloro-3-(trifluoromethyl)pyridine
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Overview
Description
2-Bromo-6-chloro-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups. Pyridine compounds are widely used in various fields due to their reactive nature and versatility. This particular compound is notable for its applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-(trifluoromethyl)pyridine typically involves the halogenation of 2-chloro-6-(trifluoromethyl)pyridine. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with bromine in the presence of a solvent like chloroform. The reaction is carried out at room temperature and then heated to reflux for about an hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-6-chloro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its effectiveness in pest control
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in pharmaceuticals, where the compound can inhibit or activate specific enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Bromo-6-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a valuable intermediate in the synthesis of complex molecules, offering versatility that single-halogenated compounds may lack .
Properties
IUPAC Name |
2-bromo-6-chloro-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-3(6(9,10)11)1-2-4(8)12-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOINFIUIBZWLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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